1-(5-Chloro-2-hydroxyphenyl)ethanone (2,4,6-trichlorophenyl)hydrazone
Overview
Description
1-(5-Chloro-2-hydroxyphenyl)ethanone (2,4,6-trichlorophenyl)hydrazone is a chemical compound known for its role as a mitochondrial fusion promoter. It is a cell-permeable hydrazone that enhances mitochondrial fusion, protecting cells from mitochondrial fragmentation-associated cell death . The compound is also referred to as (E)-4-Chloro-2-(1-(2-(2,4,6-trichlorophenyl)hydrazono)ethyl)phenol .
Preparation Methods
The synthesis of 1-(5-Chloro-2-hydroxyphenyl)ethanone (2,4,6-trichlorophenyl)hydrazone involves the reaction of 5-chloro-2-hydroxyacetophenone with 2,4,6-trichlorophenylhydrazine under specific conditions. The reaction typically occurs in a solvent such as ethanol or methanol, with the mixture being heated to reflux for several hours . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1-(5-Chloro-2-hydroxyphenyl)ethanone (2,4,6-trichlorophenyl)hydrazone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of the corresponding amines.
Scientific Research Applications
1-(5-Chloro-2-hydroxyphenyl)ethanone (2,4,6-trichlorophenyl)hydrazone has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives.
Industry: The compound may be used in the development of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 1-(5-Chloro-2-hydroxyphenyl)ethanone (2,4,6-trichlorophenyl)hydrazone involves its role as a mitochondrial fusion promoter. It enhances mitochondrial fusion by interacting with specific molecular targets and pathways involved in mitochondrial dynamics. The compound protects cells from mitochondrial fragmentation-associated cell death without interfering with the morphology of endoplasmic reticula and lysosomes .
Comparison with Similar Compounds
1-(5-Chloro-2-hydroxyphenyl)ethanone (2,4,6-trichlorophenyl)hydrazone can be compared with other similar compounds, such as:
1-(3,5-Dichloro-2-hydroxyphenyl)ethanone: This compound has similar structural features but differs in the position and number of chlorine atoms, which may affect its reactivity and biological activity.
2-Chloro-1-(3,4-dihydroxyphenyl)ethanone: This compound has a different substitution pattern on the phenyl ring, which can influence its chemical properties and applications.
The uniqueness of this compound lies in its specific ability to promote mitochondrial fusion and protect cells from mitochondrial fragmentation-associated cell death .
Properties
IUPAC Name |
4-chloro-2-[(E)-C-methyl-N-(2,4,6-trichloroanilino)carbonimidoyl]phenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl4N2O/c1-7(10-4-8(15)2-3-13(10)21)19-20-14-11(17)5-9(16)6-12(14)18/h2-6,20-21H,1H3/b19-7+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYVDGZYJHHYIIU-FBCYGCLPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC1=C(C=C(C=C1Cl)Cl)Cl)C2=C(C=CC(=C2)Cl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NC1=C(C=C(C=C1Cl)Cl)Cl)/C2=C(C=CC(=C2)Cl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl4N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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